[1-[1-(2-Cycloheptylethyl)piperidin-3-yl]triazol-4-yl]methanol
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Overview
Description
[1-[1-(2-Cycloheptylethyl)piperidin-3-yl]triazol-4-yl]methanol: is a complex organic compound that features a piperidine ring, a triazole ring, and a cycloheptyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[1-(2-Cycloheptylethyl)piperidin-3-yl]triazol-4-yl]methanol typically involves multiple steps, starting with the preparation of the piperidine and triazole intermediates. The cycloheptyl group is introduced through a series of alkylation reactions. The final step involves the formation of the triazole ring and the attachment of the methanol group under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazoles.
Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the use of halogenating agents like bromine (Br2) or chlorine (Cl2).
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Dihydrotriazoles.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
[1-[1-(2-Cycloheptylethyl)piperidin-3-yl]triazol-4-yl]methanol:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antitumor activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of [1-[1-(2-Cycloheptylethyl)piperidin-3-yl]triazol-4-yl]methanol involves its interaction with specific molecular targets. The piperidine and triazole rings are known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
[1-(2-Cycloheptylethyl)piperidin-3-yl]methanol: Lacks the triazole ring, which may reduce its biological activity.
[1-(2-Cycloheptylethyl)piperidin-3-yl]triazole: Lacks the methanol group, which may affect its solubility and reactivity.
Uniqueness
The presence of both the triazole and methanol groups in [1-[1-(2-Cycloheptylethyl)piperidin-3-yl]triazol-4-yl]methanol makes it unique, potentially enhancing its biological activity and making it a valuable compound for further research and development.
Properties
IUPAC Name |
[1-[1-(2-cycloheptylethyl)piperidin-3-yl]triazol-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N4O/c22-14-16-12-21(19-18-16)17-8-5-10-20(13-17)11-9-15-6-3-1-2-4-7-15/h12,15,17,22H,1-11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAAPRXZUDQZHOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)CCN2CCCC(C2)N3C=C(N=N3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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